
Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate” is a chemical compound with the IUPAC name “methyl (2-bromo-4-pyridinyl)acetate”. It has a molecular weight of 230.06 and is stored at temperatures below -10°C .
Synthesis Analysis
The synthesis of bromopyridine derivatives can involve multiple steps, including nucleophilic substitution, diazotization-Sandmeyer reactions, and palladium-catalyzed amination. For instance, the synthesis of 2,6-bis (3-methyl-1-H-pyrazol-1-yl)-4-bromopyridine involves nucleophilic substitution and diazotization-Sandmeyer reactions.Molecular Structure Analysis
The molecular structure of bromopyridine derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques could similarly be applied to determine the structure of “this compound”.Chemical Reactions Analysis
Bromopyridine compounds can participate in various chemical reactions, including catalytic dehydrative condensation. Additionally, bromopyridines can be used to synthesize metal complexes. For example, “this compound” derivatives are used in the synthesis of metal complexes.Physical And Chemical Properties Analysis
“this compound” is a liquid compound . The stability of these compounds in various conditions, such as in water, can also be an important property to consider.Aplicaciones Científicas De Investigación
Efficient Synthesis of Novel Pyridine-Based Derivatives
Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate is utilized in the efficient synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives exhibit potential as chiral dopants for liquid crystals and have shown varied biological activities, such as anti-thrombolytic and biofilm inhibition effects. This study highlights the compound's versatility in synthesizing novel molecules with significant applications in materials science and biology (Gulraiz Ahmad et al., 2017).
Electrochemical Homocoupling Catalyzed by Nickel Complexes
In organic chemistry, this compound has been applied in electrochemical homocoupling reactions catalyzed by nickel complexes to produce 2,2'-bipyridines. This method presents a straightforward approach to synthesizing bipyridine derivatives, which are crucial in various chemical and pharmacological research areas (Kelnner W R de França et al., 2002).
Electrocatalytic Carboxylation with CO2
The compound is also central to the development of greener chemical processes, such as the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process represents an innovative approach to incorporating carbon dioxide into organic molecules, yielding valuable carboxylic acids with high selectivity and yield. Such methodologies are pivotal in addressing carbon dioxide accumulation and promoting sustainable chemical manufacturing (Q. Feng et al., 2010).
Radical Reactions for Synthesis of Difluoro-GABA
Additionally, this compound is instrumental in synthesizing 3,3-Difluoro-GABA through radical reactions with vinyl ethers. This synthesis pathway exemplifies the compound's utility in creating fluorinated analogs of bioactive molecules, offering insights into developing new therapeutic agents with enhanced properties (I. Kondratov et al., 2015).
Safety and Hazards
“Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .
Mecanismo De Acción
Mode of Action
Bromopyridinyl compounds are often used in organic synthesis, where they can act as intermediates in various chemical reactions .
Biochemical Pathways
Bromopyridinyl compounds are often involved in various chemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by various factors such as solubility, stability, and molecular weight .
Result of Action
Bromopyridinyl compounds can participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by its recommended storage temperature of -10°C . Furthermore, the compound’s action and efficacy can be influenced by the pH and the presence of other compounds in the environment .
Propiedades
IUPAC Name |
methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO2/c1-14-7(13)8(10,11)5-2-3-12-6(9)4-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBTXEVFSQAAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=NC=C1)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

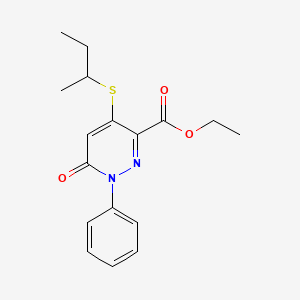
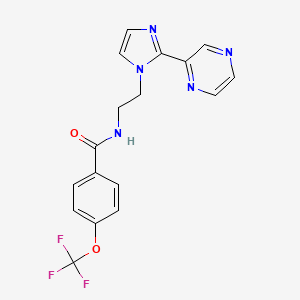

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2746645.png)
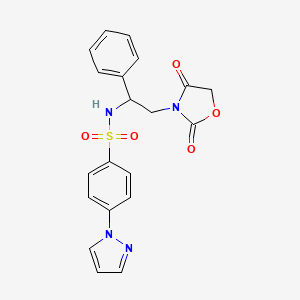

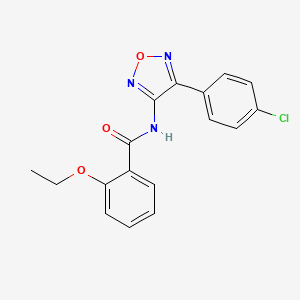

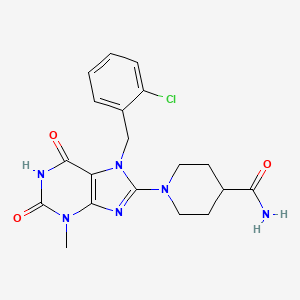
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2746654.png)
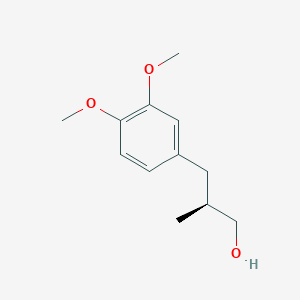

![8-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2746659.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2746660.png)